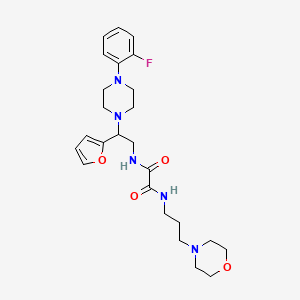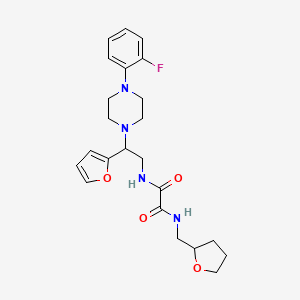![molecular formula C23H28N4O3 B3408545 4-benzyl-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide CAS No. 877640-23-8](/img/structure/B3408545.png)
4-benzyl-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide
Übersicht
Beschreibung
This compound is a piperazine-derived α1D/1A antagonist . It has been reported to exhibit high subtype-selectivity to both α1D and α1A adrenoceptors . It has been studied for its effects on benign prostatic hyperplasia (BPH), where it was found to induce apoptosis independently of α1-adrenoceptor blocking .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a piperazine ring, a benzyl group, a methoxyphenyl group, and a carboxamide group . The exact structure can be determined using techniques such as IR, 1H NMR, 13C NMR, and mass spectroscopy .Wirkmechanismus
Target of Action
Similar compounds have been reported to exhibit high subtype-selectivity to both α1d and α1a adrenoceptors .
Mode of Action
It’s worth noting that similar compounds have been shown to induce apoptosis in certain cell types
Biochemical Pathways
Similar compounds have been found to affect pathways associated with apoptosis . This could potentially lead to downstream effects such as the inhibition of cell proliferation and the induction of cell death.
Result of Action
Based on the reported effects of similar compounds, it can be hypothesized that this compound might induce apoptosis in certain cell types .
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-benzyl-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide in lab experiments are its high potency, selectivity, and low toxicity. This compound has been found to exhibit a wide range of pharmacological properties, making it a versatile tool for studying various diseases and molecular pathways. However, there are also some limitations to its use, such as its limited solubility in water and some organic solvents, as well as its potential to interact with other compounds or proteins in the experimental system.
Zukünftige Richtungen
There are many potential future directions for the research on 4-benzyl-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide. One direction is to further investigate its therapeutic potential in various diseases such as cancer, Alzheimer's disease, and depression, and to optimize its pharmacokinetic and pharmacodynamic properties. Another direction is to elucidate its mechanism of action and molecular targets, and to develop more potent and selective analogs. Additionally, this compound could be used as a tool for studying various signaling pathways and molecular interactions in cells and tissues. Overall, the research on this compound holds great promise for the development of novel therapeutic agents and the advancement of scientific knowledge.
Wissenschaftliche Forschungsanwendungen
4-benzyl-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and depression. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In Alzheimer's disease research, it has been found to improve cognitive function and reduce neuroinflammation. In depression research, it has been reported to enhance the activity of neurotransmitters such as serotonin and norepinephrine, which are known to play a crucial role in mood regulation.
Eigenschaften
IUPAC Name |
4-benzyl-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O3/c1-30-21-9-7-20(8-10-21)27-17-19(15-22(27)28)24-23(29)26-13-11-25(12-14-26)16-18-5-3-2-4-6-18/h2-10,19H,11-17H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRQTQBDGLLUDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)N3CCN(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[(2-chlorophenyl)methyl]-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}ethanediamide](/img/structure/B3408462.png)
![N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}benzamide](/img/structure/B3408468.png)
![N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-3-methylbenzamide](/img/structure/B3408471.png)

![N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-N'-[(4-methylphenyl)methyl]ethanediamide](/img/structure/B3408484.png)
![N'-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-N-pentylethanediamide](/img/structure/B3408489.png)

![N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-N'-[(4-methoxyphenyl)methyl]ethanediamide](/img/structure/B3408503.png)

![N-(2,2-diethoxyethyl)-N'-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}ethanediamide](/img/structure/B3408526.png)
![N'-[(4-chlorophenyl)methyl]-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]ethanediamide](/img/structure/B3408532.png)
![3-nitro-N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B3408551.png)
![2,5-dichloro-N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B3408557.png)
![N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(2-furyl)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B3408566.png)